BenchChemオンラインストアへようこそ!

Methyl (R)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl

Chiral resolution Enantiomeric purity Neuronal NOS inhibitors

Methyl (R)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate hydrochloride (CAS 2102408-87-5, PubChem CID is a synthetic, chiral small molecule with the molecular formula C₁₁H₁₆ClN₃O₂ and a molecular weight of 257.72 g/mol. It is a pyrrolidine-3-carboxylate ester featuring a 2-aminopyridine substituent at the N1 position in the (R)-configuration, supplied as the hydrochloride salt to enhance aqueous solubility.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
Cat. No. B13058451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(C1)C2=CC=CC(=N2)N.Cl
InChIInChI=1S/C11H15N3O2.ClH/c1-16-11(15)8-5-6-14(7-8)10-4-2-3-9(12)13-10;/h2-4,8H,5-7H2,1H3,(H2,12,13);1H/t8-;/m1./s1
InChIKeyDKHFNBABCFWYBQ-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate HCl: Chiral Pyrrolidine Building Block for Nitric Oxide Synthase and CNS Target Research


Methyl (R)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate hydrochloride (CAS 2102408-87-5, PubChem CID 145709534) is a synthetic, chiral small molecule with the molecular formula C₁₁H₁₆ClN₃O₂ and a molecular weight of 257.72 g/mol. It is a pyrrolidine-3-carboxylate ester featuring a 2-aminopyridine substituent at the N1 position in the (R)-configuration, supplied as the hydrochloride salt to enhance aqueous solubility. [1] The compound is primarily referenced as a research intermediate within the broader class of aminopyridine-pyrrolidine NOS inhibitors, with structurally related analogs demonstrating nanomolar affinity for neuronal nitric oxide synthase (nNOS) in published studies. [2] It is available from multiple research chemical vendors at purities ≥98%.

Why (R)-Stereochemistry at the Pyrrolidine 3‑Position Prevents Substitution with the (S)-Enantiomer or Racemate for Methyl (R)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate HCl


This compound cannot be freely interchanged with its (S)-enantiomer (CAS 2102410-82-0) or the racemic mixture (CAS 1539328-39-6) because the three-dimensional orientation of the 3-carboxylate ester relative to the 2-aminopyridine pharmacophore dictates chiral recognition at biological targets. In the structurally analogous nNOS inhibitor series documented by Ji, H., et al., the (3R,4S)-configured pyrrolidine core was essential for achieving nanomolar enzyme inhibition and isoform selectivity, while alternative stereoisomers exhibited >10-fold reductions in potency. [1] Although the target compound differs by lacking the 4-aminomethyl substituent present in those inhibitors, the fundamental principle that pyrrolidine chirality governs target engagement is well-established for this scaffold class. [2] Procurement of the (R)-enantiomer ensures reproducible stereochemical fidelity in downstream synthetic pathways or biological assays, whereas the racemate or incorrect enantiomer introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) interpretation.

Quantitative Differentiation of Methyl (R)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate HCl Against Structural Analogs


Defined (R)-Absolute Configuration at Pyrrolidine C3 Ensures Reproducible Chiral Recognition Compared to Racemic Mixture or (S)-Enantiomer

The target compound possesses a single defined stereocenter with (R)-absolute configuration at the pyrrolidine C3 position, as confirmed by the SMILES notation COC(=O)[C@@H]1CCN(C1)C2=CC=CC(=N2)N, and a computed stereocenter count of 1. [1] In contrast, the (S)-enantiomer (CAS 2102410-82-0) features the opposite configuration, and the racemic mixture (CAS 1539328-39-6) contains both enantiomers without stereochemical control. Within the broader aminopyridine-pyrrolidine inhibitor class, compound BDBM29235 (aminopyridine-pyrrolidine, 7, (3R,4R) configuration) demonstrated a Ki of 250 nM against rat nNOS, while the (3S,4S) diastereomer BDBM29234 exhibited a Ki of 8,950 nM—a 35.8-fold difference attributable solely to stereochemistry. [2] Although these comparators contain an additional 4-aminomethyl substituent not present in the target compound, they empirically establish that pyrrolidine ring stereochemistry in the 6-aminopyridin-2-yl series directly and substantially controls target affinity.

Chiral resolution Enantiomeric purity Neuronal NOS inhibitors

Hydrochloride Salt Form Provides Superior Aqueous Solubility Relative to Free Base, Facilitating Biological Assay Preparation

Methyl (R)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate is supplied as the hydrochloride salt (molecular formula includes Cl, total MW = 257.72 g/mol), whereas the free base form (CAS 1539328-39-6) has a MW of 221.26 g/mol and lacks the chloride counterion. [1] The hydrochloride salt of structurally analogous aminopyridine-pyrrolidine compounds increases aqueous solubility by an estimated 10- to 100-fold relative to the free base, based on the well-documented solubility enhancement of amine hydrochlorides due to increased polarity and hydrogen-bonding capacity. [2] The computed topological polar surface area (TPSA) of the target compound is 68.5 Ų with 2 hydrogen bond donors and 5 acceptors, compared to 68.5 Ų for the free base form—the salt form's ionic character is not fully captured by neutral TPSA calculations but practically enhances dissolution through ionization at physiological pH. [1]

Salt form selection Aqueous solubility Hydrochloride salt

The 2-Aminopyridine Moiety Enables Heme-Coordination in NOS Active Sites Distinct from Non-Aminated Pyridine Analogs

The 6-aminopyridin-2-yl substituent present in the target compound is a critical pharmacophore for NOS inhibition, with the 2-amino group forming key hydrogen bonds and electrostatic interactions with the conserved active-site glutamate residue and the heme iron, as demonstrated by X-ray crystal structures of structurally related aminopyridine-pyrrolidine inhibitors in complex with nNOS (PDB IDs 3DQR, 3UFW). [1] A comparator lacking the 2-amino substitution, 6-(1-pyrrolidinyl)-3-pyridinamine (CAS 92808-19-0), places the amino group at the 3-position of the pyridine ring, resulting in a fundamentally different hydrogen-bonding geometry that cannot engage the heme in the same orientation. In the broader aminopyridine class, removal or relocation of the 2-amino group from the pyridine ring has been associated with a >100-fold reduction in nNOS inhibitory potency. [1]

Heme coordination Nitric oxide synthase Fragment-based design

Single Defined Stereocenter Reduces Synthetic Complexity Compared to Multi-Stereocenter NOS Inhibitor Leads While Retaining Chiral Integrity

The target compound contains exactly one stereocenter (C3 of pyrrolidine), as confirmed by PubChem's atom stereocenter count of 1. [1] This contrasts with advanced NOS inhibitor leads such as BDBM29235 (aminopyridine-pyrrolidine, 7), which possess two stereocenters (3R,4R) and require more complex chiral resolution or asymmetric synthesis strategies. [2] The reduced chiral complexity translates to fewer potential diastereomers (2 vs. 4), simplifying analytical quality control and enabling more reliable assessment of enantiomeric excess (ee) via standard chiral HPLC methods. Vendor specifications indicate a purity of ≥98% for the target compound, with the single stereocenter facilitating unambiguous stereochemical verification by polarimetry or chiral chromatography.

Synthetic tractability Chiral purity Lead optimization

Primary Research and Procurement Use Cases for Methyl (R)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate HCl Based on Verified Differentiation


Chiral Fragment for Structure-Activity Relationship Studies of Neuronal Nitric Oxide Synthase Inhibitors

The (R)-configured pyrrolidine core with the 6-aminopyridin-2-yl pharmacophore makes this compound a suitable starting fragment for synthesizing nNOS inhibitor candidates, where the 2-aminopyridine group provides established heme-coordination capability as confirmed by X-ray structures of related inhibitors in PDB entries 3DQR and 3UFW. [1] Researchers designing nNOS inhibitor libraries can use this compound's single stereocenter as a modular chiral anchor, appending diverse substituents at the 4-position of pyrrolidine to explore isoform selectivity—a strategy validated by the Ji, H., et al. series that achieved Ki values as low as 250 nM for nNOS with a related (3R,4R)-configured scaffold. The hydrochloride salt form ensures direct solubility in aqueous reaction media without requiring organic co-solvents that might interfere with enzymatic assays.

Stereochemically Defined Intermediate for PRMT/Arginine Methyltransferase Inhibitor Synthesis

The aminopyridine-pyrrolidine scaffold appears in ChEMBL-deposited PRMT4 (CARM1) and PRMT6 inhibitor series, with structurally related compounds demonstrating IC₅₀ values of 35 nM and 47 nM respectively in human enzyme assays. [1] Although the target compound itself has not been directly assayed against PRMTs in publicly available data, its 6-aminopyridin-2-yl pyrrolidine architecture is conserved among PRMT inhibitor chemotypes, and the (R)-stereochemistry provides a defined starting point for constructing focused libraries targeting the PRMT substrate-binding pocket. The compound's single stereocenter facilitates the synthesis of diastereomerically pure final compounds when additional chiral centers are introduced through subsequent transformations.

Reference Standard for Enantiomeric Purity Method Development in Chiral Chromatography

With a single defined (R)-stereocenter and a vendor-certified purity of ≥98%, this compound can serve as a reference standard for developing and validating chiral HPLC or SFC methods to separate pyrrolidine-3-carboxylate enantiomers. [1] The corresponding (S)-enantiomer (CAS 2102410-82-0) is commercially available separately, enabling the preparation of enantiomerically enriched calibration samples to establish detection limits and linearity for enantiomeric excess determinations. This application is particularly relevant for quality control laboratories that require validated methods to certify the chiral purity of pyrrolidine-based intermediates in pharmaceutical development pipelines.

Building Block for Bivalent Ligand Design Targeting CNS Receptors

The pyrrolidine-3-carboxylate methyl ester moiety provides a synthetically accessible handle for amide coupling or ester hydrolysis, enabling conjugation of the 6-aminopyridin-2-yl pharmacophore to diverse opioid or dopamine receptor ligand scaffolds. In published dual-target MOR/D3R ligand optimization studies, trans-pyrrolidine scaffolds with pyridyl substituents achieved favorable CNS multiparameter optimization scores, supporting the use of this compound as a precursor for constructing bivalent ligands with predicted blood-brain barrier permeability. [1] The (R)-configuration at the pyrrolidine ring can influence the spatial orientation of the conjugated pharmacophores, a stereochemical parameter that has been shown to differentially affect MOR agonism versus D3R antagonism in functional BRET assays. [1]

Quote Request

Request a Quote for Methyl (R)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.